molecular formula C11H12ClNO3 B15300141 Methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Cat. No.: B15300141
M. Wt: 241.67 g/mol
InChI Key: IUJLWGVFSDZYPX-UHFFFAOYSA-N
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Description

Methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is a chemical compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a chloro-substituted benzoxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzyl alcohol with ethyl chloroformate in the presence of a base, followed by cyclization to form the benzoxazepine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chloro group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives depending on the nucleophile employed.

Scientific Research Applications

Methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is unique due to its specific chloro substitution and benzoxazepine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

InChI

InChI=1S/C11H12ClNO3/c1-15-11(14)7-4-8-6-13-2-3-16-10(8)9(12)5-7/h4-5,13H,2-3,6H2,1H3

InChI Key

IUJLWGVFSDZYPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Cl)OCCNC2

Origin of Product

United States

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